1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene is an organic compound characterized by a benzene ring substituted with an ethynyl group and a trifluorobutoxy moiety. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms. The trifluorobutoxy group contributes to the compound's unique properties, particularly its hydrophobicity and potential interactions in various chemical environments.
Several synthesis methods have been proposed for creating 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene:
1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene has potential applications in:
Interaction studies involving 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene typically focus on its reactivity with various biological targets or its behavior in polymerization reactions. Understanding these interactions can provide insights into its potential uses in drug design or material applications.
Several compounds share structural similarities with 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Ethynyl-3-(trifluoromethyl)benzene | Similar ethynyl and trifluoromethyl groups | Increased electron-withdrawing effects |
| 1-Ethynyl-2-(trichloroethyl)benzene | Contains trichloroethyl instead of trifluorobutoxy | Different halogen substitution impacting reactivity |
| 1-Ethynyl-4-fluorobenzene | Ethynyl substituted benzene with fluorine | Less hydrophobic compared to trifluorobutoxy |
| 1-Ethynyl-3-butoxybenzene | Butoxy group instead of trifluorobutoxy | More hydrophilic due to the butoxy substituent |
The uniqueness of 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene lies in its combination of an ethynyl group with a highly fluorinated butoxy substituent. This configuration enhances its lipophilicity and alters its reactivity profile compared to similar compounds.